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molecular formula C10H15N3O3S B8777345 2-(dimethylamino)-N-(3-sulfamoylphenyl)acetamide

2-(dimethylamino)-N-(3-sulfamoylphenyl)acetamide

Cat. No. B8777345
M. Wt: 257.31 g/mol
InChI Key: IVKKHYUMYGSDDB-UHFFFAOYSA-N
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Patent
US08889664B2

Procedure details

A flask was charged with 3-aminobenzene sulfonamide (3.3 g, 19 mmol), and 20 mL of 1:1 acetone:H2O. The solution was stirred at room temperature until the aminobenzene sulfonamide had dissolved. The flask was then cooled in an ice bath and dimethylamino-acetyl chloride HCl (4.6 g, 29 mmol) was added. To the resulting slurry sodium bicarbonate (4.8 g, 57 mmol) was added over a 15 m period. After 30 min the reaction was removed from the ice bath and allowed to stir at room temperature for 15 h. The reaction mixture was then filtered and washed with methanol and acetonitrile. The filtrate was dried on a rotary evaporator to yield 2-(dimethylamino)-N-(3-sulfamoyl-phenyl)acetamide, which was submitted to the next step without further purification. MS (EI) m/z C10H15N3O3S: 258.0 (MH+).
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.6 g
Type
reactant
Reaction Step Three
Quantity
4.8 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([S:8]([NH2:11])(=[O:10])=[O:9])[CH:5]=[CH:6][CH:7]=1.NC1C=CC=CC=1S(N)(=O)=O.Cl.[CH3:24][N:25]([CH2:27][C:28](Cl)=[O:29])[CH3:26].C(=O)(O)[O-].[Na+]>O.CC(C)=O>[CH3:24][N:25]([CH3:26])[CH2:27][C:28]([NH:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([S:8](=[O:9])(=[O:10])[NH2:11])[CH:3]=1)=[O:29] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
3.3 g
Type
reactant
Smiles
NC=1C=C(C=CC1)S(=O)(=O)N
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC=C1)S(=O)(=O)N
Step Three
Name
Quantity
4.6 g
Type
reactant
Smiles
Cl.CN(C)CC(=O)Cl
Step Four
Name
Quantity
4.8 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
had dissolved
TEMPERATURE
Type
TEMPERATURE
Details
The flask was then cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
After 30 min the reaction was removed from the ice bath
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered
WASH
Type
WASH
Details
washed with methanol and acetonitrile
CUSTOM
Type
CUSTOM
Details
The filtrate was dried on a rotary evaporator

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
CN(CC(=O)NC1=CC(=CC=C1)S(N)(=O)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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